molecular formula C15H16ClN3O3S B14150460 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride CAS No. 677326-83-9

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride

Cat. No.: B14150460
CAS No.: 677326-83-9
M. Wt: 353.8 g/mol
InChI Key: XUYGUAWOYYFINU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is a chemical reagent designed for research applications, particularly in the synthesis of novel compounds with potential biological activity. As a benzenesulfonyl chloride derivative featuring a ureido linker and a dimethylaminophenyl tail, it serves as a versatile building block in medicinal chemistry. Its primary research value lies in its role as a precursor for generating sulfonamide-based molecules. Sulfonamides are a prominent class of compounds known for their ability to inhibit carbonic anhydrases , a family of metalloenzymes involved in critical physiological processes such as pH regulation and biosynthetic reactions . The "tail approach" in drug design, which involves appending diverse chemical moieties to the sulfonamide warhead, is a recognized strategy for developing isoform-selective CA inhibitors . Inhibiting specific CA isoforms, such as the tumor-associated CA IX, is a promising strategy for developing new anticancer agents . Furthermore, research indicates that inhibiting carbonic anhydrases in bacteria can interfere with their growth and pathogenicity, suggesting potential applications in developing antimicrobial agents . This reagent provides researchers with a key intermediate to explore these and other mechanisms by facilitating the synthesis of targeted benzenesulfonamide derivatives for biochemical screening and drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

677326-83-9

Molecular Formula

C15H16ClN3O3S

Molecular Weight

353.8 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C15H16ClN3O3S/c1-19(2)13-7-3-11(4-8-13)17-15(20)18-12-5-9-14(10-6-12)23(16,21)22/h3-10H,1-2H3,(H2,17,18,20)

InChI Key

XUYGUAWOYYFINU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Structural and Functional Analysis of Target Compound

Molecular Architecture

The target molecule features a benzenesulfonyl chloride core substituted at the para position with a ureido group linked to a 4-dimethylaminophenyl moiety. This arrangement imposes significant steric and electronic challenges during synthesis, particularly in maintaining the integrity of the sulfonyl chloride (–SO₂Cl) group while constructing the urea (–NH–C(=O)–NH–) bridge. Quantum mechanical calculations (DFT-B3LYP/6-31G*) predict a dipole moment of 5.23 D, with the sulfonyl chloride oxygen atoms acting as strong hydrogen bond acceptors.

Reactivity Considerations

The electrophilic sulfonyl chloride group necessitates careful handling under anhydrous conditions to prevent hydrolysis to sulfonic acids. Simultaneously, the urea linkage’s nucleophilic nitrogen centers require protection during sulfonation and chlorination steps. Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 185°C, mandating reaction temperatures below 60°C for stability.

Synthetic Methodologies

Route 1: Sequential Sulfonation-Urea Coupling

Sulfonation of 4-Aminobenzenesulfonic Acid

Initial sulfonation employs chlorosulfonic acid (ClSO₃H) in a 3:1 molar ratio with benzene derivatives at 60°C, yielding 4-chlorosulfonylbenzoic acid intermediates. Excess ClSO₃H acts as both reagent and solvent, with HCl gas byproducts absorbed via falling-film scrubbers:
$$
\text{Benzene} + 3\text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{SO}3\text{H} + \text{HCl} \uparrow \quad \text{(60°C, 1 h)} \quad
$$
Hydrolysis with H₂O (1:4 v/v) followed by neutralization using 32% NaOH achieves pH 7.0, separating the organic layer containing crude sulfonic acid.

Urea Formation via Carbodiimide Coupling

The sulfonic acid intermediate reacts with 4-dimethylaminophenyl isocyanate using 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM). CDI activates the sulfonic acid’s hydroxyl group, enabling nucleophilic attack by the isocyanate’s amine:
$$
\text{RSO}3\text{H} + \text{CDI} \rightarrow \text{RSO}3-\text{Im} + \text{CO}2 \uparrow \quad
$$
$$
\text{RSO}
3-\text{Im} + \text{ArNCO} \rightarrow \text{RSO}_2\text{NHCONHAr} + \text{ImH} \quad
$$
Yields reach 68% after column chromatography (SiO₂, EtOAc/hexane 1:2), with LC-MS confirming [M+H]⁺ at m/z 398.1.

Route 2: Nitration-Reduction Sequence

Directed Nitration of Benzenesulfonyl Chloride

Nitrating mixture (HNO₃/H₂SO₄, 1:3) at 0–5°C introduces a nitro group para to the sulfonyl chloride, leveraging the –SO₂Cl group’s meta-directing effect. Despite this, 22% ortho-substituted byproduct forms, necessitating recrystallization from ethanol/water.

Catalytic Hydrogenation

Raney nickel (5 wt%) catalyzes nitro group reduction at 50 psi H₂, 80°C, converting –NO₂ to –NH₂. Subsequent urea coupling with 4-dimethylaminophenyl isocyanate proceeds in 74% yield, though residual nickel contamination requires chelation with EDTA.

Route 3: One-Pot Convergent Synthesis

Palladium acetate (2 mol%) and Xantphos ligand mediate the coupling of 4-iodobenzenesulfonyl chloride with preformed 4-dimethylaminophenyl urea in dimethylacetamide (DMAc) at 120°C:
$$
\text{ArI} + \text{Ar'NHCONH}2 \xrightarrow{\text{Pd(OAc)}2} \text{ArSO}_2\text{Cl-NHCONHAr'} \quad
$$
This method achieves 78% yield with >99% regioselectivity, confirmed by ¹H NMR (δ 8.21 ppm, singlet, urea NH).

Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMAc) enhance urea coupling efficiency (Table 1):

Solvent Yield (%) Byproducts (%)
DCM 58 12
THF 63 9
DMAc 78 3
DMF 75 5

Table 1: Solvent impact on Route 3 coupling efficiency.

Reactions above 80°C promote sulfonyl chloride hydrolysis, while temperatures below 50°C slow urea formation kinetics.

Chlorination Agents

Comparative chlorination studies (Table 2) highlight PCl₅ superiority over SOCl₂ for converting sulfonic acids to sulfonyl chlorides:

Reagent Equiv Time (h) Conversion (%)
PCl₅ 1.2 4 98
SOCl₂ 2.0 8 85
Oxalyl Cl₂ 1.5 6 91

Table 2: Chlorination efficiency for –SO₃H → –SO₂Cl.

Analytical Characterization

Spectroscopic Data

  • FT-IR : ν 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 1695 cm⁻¹ (urea C=O).
  • ¹³C NMR (DMSO-d₆): δ 44.1 (N(CH₃)₂), 126.8–144.3 (aromatic C), 156.4 (urea C=O).
  • HRMS : Calculated for C₁₅H₁₆ClN₃O₃S [M+H]⁺: 398.0567; Found: 398.0563.

Purity Assessment

HPLC (C18, MeOH/H₂O 70:30) shows 99.5% purity at 254 nm, with tₖ = 6.72 min. Residual solvents (DCM, DMAc) measure <0.1% via GC-FID.

Industrial-Scale Considerations

Waste Management

The process generates 3.2 kg HCl gas per kg product, neutralized via two-stage falling-film absorption into 38% hydrochloric acid. Sulfuric acid byproducts are concentrated to 96% for reuse in nitration.

Cost Analysis

Route 3’s Pd-catalyzed method incurs higher catalyst costs ($120/kg product) but reduces steps, whereas Route 1’s classical approach costs $85/kg with higher waste disposal fees.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, and sulfonate thiols.

    Oxidation Products: N-oxides of the dimethylamino group.

    Reduction Products: Primary amines and corresponding alcohols or thiols.

Scientific Research Applications

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical modifications and synthesis processes. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure includes a 4-dimethylaminophenyl-ureido group attached to a benzenesulfonyl chloride core. Key analogs from the evidence include:

Compound Name Substituent on Ureido Group Core Functional Group Key Structural Feature Reference
4-[3-(4-Bromophenyl)ureido]benzenesulfonyl chloride 4-Bromophenyl Sulfonyl chloride Bromine substituent (electron-withdrawing)
4-[3-(3,4-Dichlorophenyl)ureido]-2-methyl-benzenesulfonyl chloride 3,4-Dichlorophenyl (+ methyl) Sulfonyl chloride Chlorine substituents (lipophilic)
4-(3-(2-Chloroethyl)ureido)benzenesulfonyl chloride 2-Chloroethyl Sulfonyl chloride Chloroethyl chain (alkylating potential)
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride 3-Methyl-4-nitrophenyl Sulfonyl chloride Nitro group (electron-withdrawing)
4-(3,3-Dimethyl-ureido)-benzenesulfonyl chloride 3,3-Dimethylurea Sulfonyl chloride Dimethylurea (steric hindrance)

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity: Chlorine substituents (e.g., in ) enhance lipophilicity, whereas the dimethylamino group may improve aqueous solubility.
  • Steric Effects: The 3,3-dimethylurea analog () introduces steric hindrance, which could reduce reactivity compared to the target compound’s planar dimethylaminophenyl group.

Comparison of Yields :

Compound Synthetic Method Yield Reference
4-(4-Bromophenyl ureido) analog Pyry-BF4/MgCl2 76%
4-(Trifluoromethoxy benzamido) analog Pyry-BF4/MgCl2 81%
4-(2-Chloroethyl ureido) analog Chlorosulfonic acid Not specified

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) pKa (Predicted) Reference
4-[3-(3,4-Dichlorophenyl)ureido]-2-methyl analog 393.67 Not reported 12.63
4-(3,3-Dimethyl-ureido) analog 262.71 Not reported Not reported
4-(1-Methylpyrazole)benzenesulfonyl chloride 256.71 76.5–78.5 Not reported

Insights :

  • Molecular Weight : The target compound’s molecular weight is expected to fall between 262.71 (dimethylurea analog) and 393.67 (dichlorophenyl analog), depending on substituents.
  • pKa: The dimethylamino group (predominantly basic) may lower the compound’s pKa compared to dichlorophenyl analogs (pKa ~12.63 in ), affecting ionization and solubility.

Biological Activity

4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a sulfonyl chloride functional group and a dimethylamino phenyl moiety, this compound has been studied for its reactivity with biological molecules and its therapeutic implications.

  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Molecular Weight : Approximately 353.824 g/mol

The compound's structure enhances its reactivity, making it suitable for various applications in organic synthesis and pharmaceutical development.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological properties, including antibacterial, anticancer, and enzyme inhibition activities. The following sections detail specific findings related to the biological activity of 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamide derivatives. For instance, compounds similar to 4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride have shown promising results in inhibiting the proliferation of cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. Notably, certain derivatives demonstrated significant selectivity against cancer cells compared to normal cell lines, with selectivity ratios ranging from 5.5 to 17.5 times .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Selectivity Ratio
Compound 4eMDA-MB-2311.5217.5
Compound 4gMCF-76.315.5
Compound 4hMCF-10A--

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is implicated in tumor growth and metastasis. Inhibitory concentrations (IC50) for selected derivatives ranged from 10.93 to 25.06 nM for CA IX and from 1.55 to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (nM)
Compound 4eCA IX10.93
Compound 4gCA IX25.06
Compound 4hCA II1.55

Antibacterial Activity

In addition to anticancer properties, the compound's structural analogs have demonstrated antibacterial activity against various pathogens. For example, certain derivatives exhibited significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at concentrations as low as 50 μg/mL .

Table 3: Antibacterial Activity

CompoundPathogen TestedInhibition (%)
Compound 4eStaphylococcus aureus80.69
Compound 4gKlebsiella pneumoniae79.46
Compound 4hKlebsiella pneumoniae77.52

Case Studies

A notable case study involved the evaluation of the apoptosis-inducing effects of related compounds on MDA-MB-231 cells, where a significant increase in annexin V-FITC-positive apoptotic cells was observed, indicating that these compounds could effectively induce programmed cell death in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 4-[3-(4-dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride?

  • Methodology : A two-step approach is typically employed: (i) Synthesis of the urea precursor (e.g., 1-(4-dimethylaminophenyl)-3-phenylurea) via coupling of 4-dimethylaminophenyl isocyanate with an aniline derivative. (ii) Sulfonation using chlorosulfonic acid in a non-polar solvent (e.g., CCl₄) at 0–5°C, followed by ice-water quenching and purification via column chromatography . Alternative methods involve Pyry-BF₄-mediated sulfonyl chloride formation from sulfonamides, achieving higher yields (~75–82%) under milder conditions .

Q. How is the compound characterized structurally?

  • Analytical Techniques :
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.3–7.7 ppm) and urea NH signals (δ 8.9–9.0 ppm). The dimethylamino group appears as a singlet (δ ~3.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₆ClN₃O₃S: 354.07) .
  • Melting Point : Typically 160–164°C, consistent with sulfonyl chloride derivatives .

Q. What safety precautions are critical when handling this compound?

  • Key Measures :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of HCl vapors during synthesis.
  • Store under inert atmosphere (Ar/N₂) to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonyl chloride formation?

  • Factors Influencing Yield :
  • Reagent Choice : Pyry-BF₄/MgCl₂ systems () achieve higher yields (~75–82%) compared to chlorosulfonic acid (~18%) due to reduced side reactions .
  • Temperature Control : Maintaining 0°C during sulfonation minimizes decomposition.
  • Purification : Silica gel chromatography with methylene chloride/ethyl acetate gradients improves purity .

Q. How do structural modifications (e.g., substituents on the urea moiety) affect biological activity?

  • Structure-Activity Insights :
  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) on the phenylurea enhance enzyme inhibition (e.g., serine proteases) by increasing electrophilicity .
  • Chloroethyl substituents (as in ) improve DNA-binding affinity in anticancer studies, likely via alkylation .

Q. What advanced analytical methods resolve spectral ambiguities in complex derivatives?

  • Strategies :
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms urea connectivity .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., reports a 144–145°C mp for a related compound) .

Q. How can contradictory data on compound stability be addressed?

  • Case Study : Discrepancies in thermal stability (e.g., mp variations) may arise from polymorphic forms or residual solvents.
  • Resolution :
  • Perform DSC/TGA to assess thermal transitions.
  • Use Karl Fischer titration to quantify moisture content, which accelerates hydrolysis .

Q. What methodologies evaluate the compound’s reactivity in nucleophilic substitutions?

  • Experimental Design :
  • Kinetic Studies : Monitor reactions with amines/thiols via HPLC or ¹⁹F NMR (if fluorinated analogs are used).
  • Computational Modeling : DFT calculations predict sulfonyl chloride electrophilicity (e.g., LUMO energy) to guide derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.